

# Head-to-Head Comparison: Nerinetide and AVLX-144 in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nerinetide |           |
| Cat. No.:            | B612301    | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of neuroprotective agents for acute ischemic stroke is evolving, with a significant focus on inhibiting the postsynaptic density protein 95 (PSD-95). This protein is a key scaffolding molecule in the postsynaptic density of excitatory synapses and plays a crucial role in mediating excitotoxicity, a primary mechanism of neuronal death following ischemic events. Two prominent drug candidates targeting PSD-95 are **Nerinetide** (NA-1) and AVLX-144. This guide provides a detailed, head-to-head comparison of their mechanisms of action, preclinical and clinical data, and key characteristics to inform ongoing research and development in the field.

At a Glance: Key Differences



| Feature                    | Nerinetide                                  | AVLX-144                                                                                                 |
|----------------------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Structure                  | Eicosapeptide (20 amino acids)              | Dimeric peptide-like molecule                                                                            |
| Binding Mechanism          | Binds to the second PDZ<br>domain of PSD-95 | Simultaneously binds to the first and second PDZ domains of PSD-95                                       |
| Affinity for PSD-95        | High                                        | Exceptionally high                                                                                       |
| Clinical Development Stage | Phase 3                                     | Completed Phase 1                                                                                        |
| Interaction with Alteplase | Degraded by plasmin, reducing efficacy      | Designed for improved stability; a second-generation tPA-resistant version (AVLX-147) is in development. |

## **Mechanism of Action and Signaling Pathway**

Both **Nerinetide** and AVLX-144 are designed to disrupt the excitotoxic signaling cascade mediated by the N-methyl-D-aspartate receptor (NMDAR) by targeting its interaction with PSD-95. In ischemic conditions, excessive glutamate release leads to overactivation of NMDARs. PSD-95 acts as a scaffold, linking the GluN2B subunit of the NMDAR to neuronal nitric oxide synthase (nNOS). This proximity facilitates a massive influx of calcium, leading to the production of neurotoxic nitric oxide (NO) and subsequent neuronal death.

**Nerinetide**, a 20-amino acid peptide, interferes with the coupling of the ternary complex formed by PSD-95, the GluN2B subunit of the NMDAR, and nNOS. By binding to PSD-95, **Nerinetide** uncouples the NMDAR from this downstream neurotoxic pathway.

AVLX-144 is a dimeric ligand designed to simultaneously bind to two PDZ domains of PSD-95. This bivalent binding is intended to provide exceptionally high affinity and stability, leading to enhanced neuroprotective properties.





Click to download full resolution via product page

**Caption:** Signaling pathway of PSD-95 mediated excitotoxicity and points of intervention for **Nerinetide** and AVLX-144.

## **Preclinical Data Summary**



| Parameter         | Nerinetide                                                                                                                                   | AVLX-144                                                                                                                                                                             |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Animal Models     | Rodents (rats, mice), Non-<br>human primates (macaques)                                                                                      | Rodents (mice, rats)                                                                                                                                                                 |
| Ischemia Models   | Transient Middle Cerebral Artery Occlusion (tMCAO), Permanent Middle Cerebral Artery Occlusion (pMCAO), Pial Vessel Occlusion (PVO)          | Ischemic stroke models                                                                                                                                                               |
| Reported Efficacy | Significant reduction in infarct volume (ranging from ~25% to over 50% depending on the study and model) and improved neurological outcomes. | Demonstrated neuroprotection<br>and improved neuromuscular<br>function. In a direct<br>comparison, showed similar<br>efficacy to Nerinetide at 9<br>nmol/g in reducing infarct size. |
| Safety Profile    | Generally well-tolerated in preclinical models. However, at a high dose (30 nmol/g) in one study, it produced acute toxicity in mice.        | Well-tolerated. At a high dose (30 nmol/g) where Nerinetide was toxic, AVLX-144 was not neuroprotective but did not cause significant adverse effects.                               |

## **Experimental Protocols: Preclinical Stroke Models**

The primary preclinical model used to evaluate both **Nerinetide** and AVLX-144 is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents.

#### General tMCAO Protocol:

- Animal Preparation: Male animals (e.g., C57BL/6 mice or Sprague-Dawley rats) are anesthetized. Body temperature is maintained at 36.5-37.0°C.
- Surgical Procedure: A filament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).



- Ischemia Duration: The filament is left in place for a defined period, typically ranging from 30 to 90 minutes, to induce ischemia.
- Reperfusion: The filament is withdrawn to allow for the restoration of blood flow to the MCA territory.
- Drug Administration: The investigational drug (**Nerinetide** or AVLX-144) or a vehicle control is administered, often intravenously, at a specific time point relative to the onset of ischemia or reperfusion.
- Outcome Assessment: At a predetermined time after reperfusion (e.g., 24 hours), animals
  are assessed for neurological deficits using standardized scoring systems. Brains are then
  harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride TTC) to
  measure the infarct volume.



Click to download full resolution via product page

**Caption:** Generalized experimental workflow for preclinical evaluation in a tMCAO stroke model.

# Clinical Trial Data Nerinetide

Nerinetide has undergone extensive clinical investigation, including multiple Phase 3 trials.



| Trial       | Phase | Key Findings                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |
|-------------|-------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ENACT       | 2     | Demonstrated safety and efficacy in reducing infarct volume in patients experiencing iatrogenic stroke after endovascular aneurysm repair.                                                                                                                                                                                                                                                                                                                                               |
| ESCAPE-NA1  | 3     | Overall, the trial did not meet its primary endpoint of improved functional outcome (mRS 0-2 at 90 days) in patients undergoing endovascular thrombectomy. However, a pre-specified subgroup analysis revealed a significant benefit for patients who did not receive alteplase, with improved functional outcomes, reduced mortality, and smaller infarct volumes. Pharmacokinetic data showed that alteplase administration significantly reduced plasma concentrations of Nerinetide. |
| FRONTIER    | 3     | Investigated pre-hospital administration of Nerinetide by paramedics. Showed a large treatment effect when administered within 60 minutes of symptom onset.                                                                                                                                                                                                                                                                                                                              |
| ESCAPE-NEXT | 3     | This trial yielded neutral results, failing to show superiority over placebo in improving stroke outcomes.                                                                                                                                                                                                                                                                                                                                                                               |



Pharmacokinetics of **Nerinetide**: **Nerinetide** has a very short half-life, with a t-max of approximately 10 minutes and a half-life of less than 10 minutes after intravenous injection. The drug is typically cleared from the blood within 60-120 minutes.

#### **AVLX-144**

AVLX-144 has successfully completed a Phase 1 clinical trial and is positioned to enter Phase 2.

| Trial   | Phase | Key Findings                                                                                                                                                                                                           |
|---------|-------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1 | 1     | A single ascending dose study in healthy volunteers. The drug was found to be well-tolerated with no noteworthy safety issues. The study also provided pharmacokinetic data to determine the recommended Phase 2 dose. |

Phase 1 Trial Protocol for AVLX-144: The Phase 1 study was a randomized, double-blind, placebo-controlled, single ascending dose trial in healthy volunteers. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of intravenously administered AVLX-144.

### **Head-to-Head Considerations and Future Outlook**

While a direct head-to-head Phase 3 clinical trial has not been conducted, the available data allows for a comparative assessment.

Efficacy and the Alteplase Interaction: Nerinetide's efficacy is significantly hampered by coadministration with alteplase, a standard-of-care thrombolytic for many ischemic stroke
patients. This presents a major clinical challenge. AVLX-144's developer, Avilex Pharma, is
also developing a second-generation, tPA-resistant PSD-95 inhibitor, AVLX-147, which could
offer a significant advantage.



- Safety Profile: Preclinical data suggests AVLX-144 may have a superior safety profile at higher doses compared to Nerinetide. The successful completion of the Phase 1 trial for AVLX-144 with no significant safety concerns is a positive indicator.
- Binding and Stability: The dimeric nature of AVLX-144, allowing for bivalent binding to PSD-95, is designed to confer higher affinity and stability. This could translate to a more sustained and potent neuroprotective effect compared to the monomeric Nerinetide.

In conclusion, both **Nerinetide** and AVLX-144 represent promising therapeutic strategies for acute ischemic stroke by targeting the PSD-95-mediated excitotoxicity pathway. **Nerinetide** has a more extensive clinical trial history, which has revealed both its potential efficacy in a specific patient population and a significant limitation due to its interaction with alteplase. AVLX-144, while at an earlier stage of clinical development, possesses a potentially advantageous molecular design that may lead to improved stability, affinity, and safety. The progression of AVLX-144 into Phase 2 trials will be critical in determining if its preclinical promise translates into clinical benefit and how it may overcome the challenges faced by **Nerinetide**.

 To cite this document: BenchChem. [Head-to-Head Comparison: Nerinetide and AVLX-144 in Ischemic Stroke]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612301#head-to-head-comparison-of-nerinetide-and-avlx-144]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com